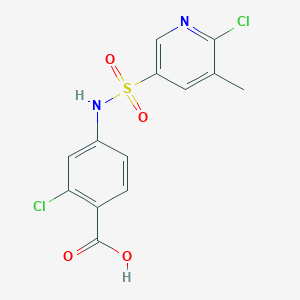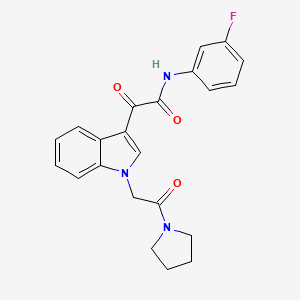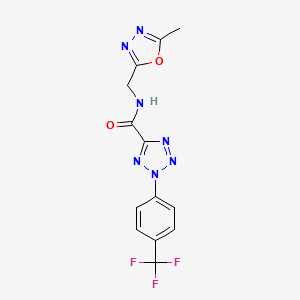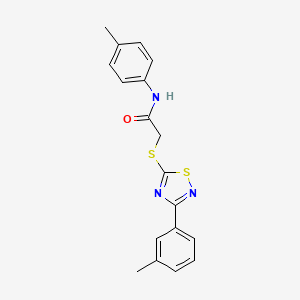![molecular formula C17H18F3N7O B2421741 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2320176-34-7](/img/structure/B2421741.png)
6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has gained attention in various scientific fields due to its unique structural properties. It belongs to the class of triazolopyridazine derivatives, known for their potential applications in medicinal chemistry and pharmaceuticals. The compound’s intricate structure combines elements of pyrimidine, piperidine, and triazolopyridazine, making it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : The synthesis of 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves multi-step chemical reactions. A common approach begins with the preparation of the 6-methylpyrimidin-4-ol intermediate, which undergoes reaction with piperidine derivatives under suitable conditions. The triazolopyridazine core is constructed through cyclization reactions involving diazotization and nucleophilic substitution. Optimal reaction conditions typically include controlled temperature, pH, and the use of specific catalysts to yield the desired product with high purity and yield.
Industrial production methods: : Industrial production of this compound requires scalability and cost-effectiveness. Process optimization includes the use of flow chemistry techniques to enhance reaction efficiency and minimize by-products. Solvent recovery and reuse, as well as the application of green chemistry principles, are important considerations in industrial settings to ensure sustainability and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: : The compound is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions: : For oxidation reactions, reagents like potassium permanganate and chromic acid are commonly used. Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions, particularly nucleophilic substitutions, are facilitated by using bases like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major products formed: : Major products formed from these reactions depend on the specific reaction pathways chosen. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often yield derivatives with modified functional groups, potentially enhancing biological activity or altering physical properties.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
In Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows for exploration of electronic and steric effects in various chemical reactions.
In Biology: : Researchers explore its potential as a bioactive molecule with possible applications in drug development. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential.
In Medicine: : Its structural features suggest it may have applications in designing new pharmaceuticals. Research is ongoing to evaluate its efficacy and safety as a therapeutic agent for various conditions, including neurological disorders and infectious diseases.
In Industry: : The compound's properties make it useful in material science, particularly in the development of advanced materials with specific functionalities, such as catalysts, sensors, or polymers.
Wirkmechanismus
The compound's mechanism of action is multifaceted, involving several molecular targets and pathways:
Molecular targets: : It interacts with specific proteins, enzymes, or receptors in biological systems, influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may bind to receptors and modulate their signaling.
Pathways involved: : The compound's effects are mediated through pathways such as signal transduction, gene expression regulation, or metabolic control. Its impact on these pathways can lead to various biological outcomes, ranging from cellular growth inhibition to modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with other triazolopyridazine derivatives highlights its unique attributes:
Similar compounds: : Compounds like 6-(4-(phenoxymethyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine and 6-(4-(methylthio)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine are structurally related.
Uniqueness: : The presence of the 6-methylpyrimidin-4-yl group provides distinct electronic and steric characteristics that influence its reactivity and biological activity. The trifluoromethyl group also contributes to its chemical stability and lipophilicity, making it a valuable compound for further research and development.
Hope this gives you a comprehensive understanding of 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine and its myriad of applications!
Eigenschaften
IUPAC Name |
6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7O/c1-11-8-15(22-10-21-11)28-9-12-4-6-26(7-5-12)14-3-2-13-23-24-16(17(18,19)20)27(13)25-14/h2-3,8,10,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCALJSGBSEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2421659.png)
![3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2421662.png)


![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2421666.png)


![N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2421672.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2421676.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)
